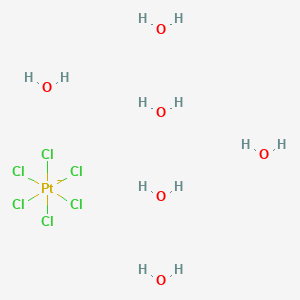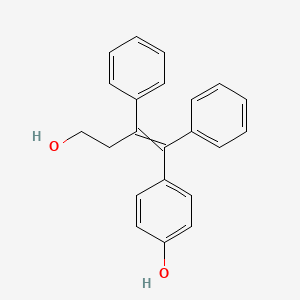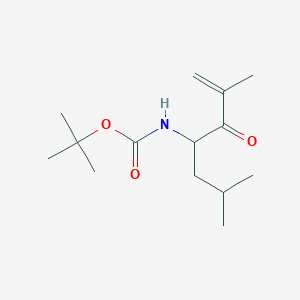
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexyl-methylsulfamoyl group, a fluorine atom, and an o-tolyl group, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl-methylsulfamoyl group through sulfonation reactions. The fluorine atom is introduced via electrophilic fluorination, and the o-tolyl group is added through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals, materials, and coatings with specific properties.
作用機序
The mechanism of action of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(p-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-chloro-N-(o-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
Uniqueness
Compared to similar compounds, 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide stands out due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom and the o-tolyl group imparts unique properties that can be leveraged in various research and industrial contexts.
特性
分子式 |
C21H25FN2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
3-[cyclohexyl(methyl)sulfamoyl]-4-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-15-8-6-7-11-19(15)23-21(25)16-12-13-18(22)20(14-16)28(26,27)24(2)17-9-4-3-5-10-17/h6-8,11-14,17H,3-5,9-10H2,1-2H3,(H,23,25) |
InChIキー |
KBPKMUZCVFMKNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N(C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


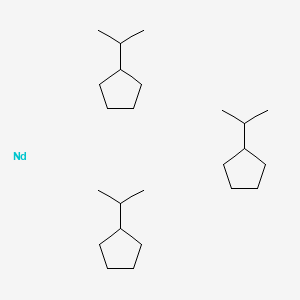
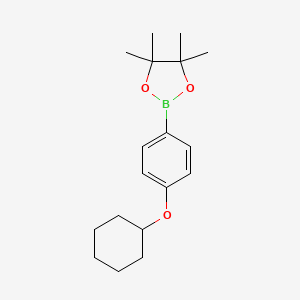
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
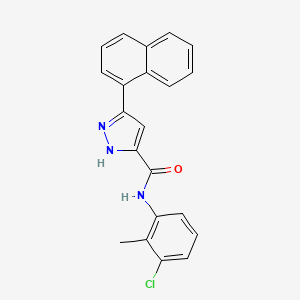
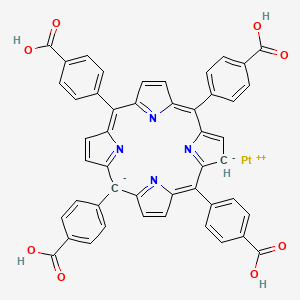

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
